molecular formula C29H23F3N4O2 B14764501 9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one

9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one

Cat. No.: B14764501
M. Wt: 516.5 g/mol
InChI Key: RVRAVVMEXPPOCZ-UHFFFAOYSA-N
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Description

“9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” is a complex organic compound that belongs to the class of benzo[h][1,6]naphthyridines This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a piperazinyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include halogenated benzo[h][1,6]naphthyridines, piperazine derivatives, and trifluoromethylphenyl precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

“9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyphenyl groups to quinones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, nitration, and sulfonation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., halogens, nitrating agents). Reaction conditions may vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction performed. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, “9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” may be studied for its therapeutic potential. It could be evaluated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound may find applications in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties could contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of “9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one” include other benzo[h][1,6]naphthyridines with different substituents. Examples include:

  • 9-(4-Hydroxyphenyl)-1-(4-methylphenyl)benzo[h][1,6]naphthyridin-2(1H)-one
  • 9-(4-Hydroxyphenyl)-1-(4-chlorophenyl)benzo[h][1,6]naphthyridin-2(1H)-one

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazinyl and trifluoromethylphenyl groups may enhance its pharmacological activity and stability, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H23F3N4O2

Molecular Weight

516.5 g/mol

IUPAC Name

9-(4-hydroxyphenyl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one

InChI

InChI=1S/C29H23F3N4O2/c30-29(31,32)24-16-21(5-9-26(24)35-13-11-33-12-14-35)36-27(38)10-4-20-17-34-25-8-3-19(15-23(25)28(20)36)18-1-6-22(37)7-2-18/h1-10,15-17,33,37H,11-14H2

InChI Key

RVRAVVMEXPPOCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC=C(C=C6)O)C(F)(F)F

Origin of Product

United States

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